molecular formula C28H24FN3O6 B12091171 N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide CAS No. 1628530-41-5

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B12091171
CAS No.: 1628530-41-5
M. Wt: 517.5 g/mol
InChI Key: ACPMVTQPBYQJIM-UHFFFAOYSA-N
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Description

This compound, identified as cabozantinib (CAS: 849217-68-1), is a small-molecule tyrosine kinase inhibitor with the molecular formula C₂₈H₂₄FN₃O₅ and a molecular weight of 501.51 g/mol . Its structure features a 6,7-dimethoxyquinoline core linked via an ether bridge to a phenyl group substituted with a cyclopropane-1,1-dicarboxamide moiety. Storage requires stringent conditions (-20°C), indicating sensitivity to degradation .

Properties

CAS No.

1628530-41-5

Molecular Formula

C28H24FN3O6

Molecular Weight

517.5 g/mol

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-3-16(4-7-18)31-26(34)28(10-11-28)27(35)32-17-5-8-20(29)22(33)13-17/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35)

InChI Key

ACPMVTQPBYQJIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC(=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Preparation of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

The synthesis begins with the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline , a critical intermediate. An improved process involves coupling 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol under basic conditions. Key parameters include:

ParameterConditions
SolventDimethylacetamide (DMA)
BasePotassium carbonate
Temperature110–120°C
Reaction Time6–8 hours
Yield82–85%

This method avoids hazardous reagents and improves scalability compared to earlier approaches.

Final Compound Synthesis

Cyclopropane Dicarboxamide Formation

The target compound is synthesized via a two-step amidation reaction:

  • Reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with cyclopropane-1,1-dicarbonyl chloride in the presence of a base.

  • Coupling with 4-fluoro-3-hydroxyphenylamine under controlled pH conditions.

Critical Parameters:

  • Chlorinating Agents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for dicarbonyl chloride preparation.

  • Solvents : Tetrahydrofuran (THF) or methyl isobutyl ketone (MIBK) for amidation.

  • Temperature : 0–5°C during chloride formation; 25–30°C for coupling.

Salt Formation and Purification

To enhance purity, the free base is converted to acid addition salts (e.g., hydrochloride or (S)-malate):

Salt TypeConditionsPurity Improvement
HydrochlorideHCl gas in ethyl acetate98.5% → 99.8%
(S)-Malate(L)-Malic acid in THF/water/MIBK97.2% → 99.5%

Crystallization Techniques

Polymorphic Control

Multiple crystalline forms (Form-M, Form-N, Form-S) are obtained via solvent-mediated crystallization:

FormSolvent SystemPXRD Peaks (2θ)
MEthanol-water (1:1)4.0, 5.1, 6.3, 7.5, 8.0
NChloroform-methanol (3:1)8.5, 9.3, 10.5, 11.6, 12.1
SAcetonitrile-diethyl ether13.2, 13.7, 14.5, 15.5, 16.0

Form-S exhibits superior bioavailability due to its higher solubility profile.

Process Optimization

Solvent Selection

Optimal solvents for critical steps:

StepPreferred SolventsImpact on Yield
ChlorinationThionyl chloride in toluene92–94%
Salt FormationEthyl acetate-HCl88–90%
CrystallizationMIBK-water (2:1)95% purity

Base Selection

Inorganic bases (e.g., Na₂CO₃) reduce side reactions compared to organic bases.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinoline-H), 7.82–7.10 (m, aromatic-H), 3.95 (s, 6H, OCH₃).

  • HPLC : Retention time 12.4 min (99.8% purity) using C18 column and acetonitrile-phosphate buffer.

Thermal Analysis

  • DSC : Endothermic peak at 218°C (Form-S), indicating melting point.

  • TGA : <0.5% weight loss below 150°C, confirming anhydrous nature.

Challenges and Solutions

Impurity Control

  • Primary Impurity : Residual 4-fluoro-3-hydroxyphenylamine (<0.1%).

  • Mitigation : Recrystallization from ethanol-water (3:1) reduces impurity to <0.05%.

Polymorphic Interconversion

  • Risk : Form-M converts to Form-N under high humidity.

  • Solution : Storage in nitrogen-purged containers with desiccants.

Scale-Up Considerations

ParameterLab Scale (100 g)Pilot Scale (10 kg)
Reaction Time8 hours10 hours
Yield85%82%
Purity99.5%99.3%

Heat transfer and mixing efficiency are critical during scale-up.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Hydrochloride SaltHigh crystallinityHygroscopicity
(S)-Malate SaltEnhanced solubilityLonger crystallization time
Free BaseDirect formulation useLower purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the quinoline moiety or other aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially hydrogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide exhibit significant anticancer properties. For instance, quinoline derivatives are known for their ability to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

Studies have demonstrated that quinoline-based compounds possess antimicrobial activities against a range of pathogens. The presence of electron-withdrawing groups in the structure can enhance these properties. For example, a related compound was shown to inhibit Mycobacterium smegmatis effectively . This suggests that this compound may also exhibit similar antimicrobial effects.

Kinase Inhibition

The compound's structure is conducive to interactions with kinase enzymes, making it a candidate for the development of kinase inhibitors. Recent studies have focused on designing inhibitors that target specific mutations in kinases associated with various cancers . The presence of functional groups like fluorine and hydroxyl can modulate the binding affinity and selectivity towards target kinases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies: Research published in RSC Advances highlighted the efficacy of quinoline derivatives against various cancer cell lines .
  • Antimicrobial Activity: A study reported that certain quinoline derivatives effectively inhibited Gram-negative bacteria and fungi .
  • Kinase Inhibition Research: Investigations into kinase inhibitors have shown promising results for compounds structurally related to N-(4-((6,7-Dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)-cyclopropane derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The quinoline moiety, for example, is known to interact with DNA and enzymes involved in replication and transcription.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Cyclopropane Carboxamide Derivatives

(a) N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Key Features: Contains a 4-methoxyphenoxy group and a phenyl substituent.
  • Synthesis : Prepared via procedure B, yielding 78% with a diastereomer ratio (dr) of 23:1 .
  • Comparison: Lacks the quinoline core and dicarboxamide structure of cabozantinib. The methoxy group may reduce metabolic stability compared to cabozantinib’s fluorine and hydroxyl groups.
(b) N,N-Diethyl-1-(4-fluorophenyl)-2-phenoxycyclopropane-1-carboxamide (15ja)
  • Key Features: Features a 4-fluorophenyl group and phenoxy linkage.
  • Synthesis : Yielded 52% with dr 17:1 .
  • Comparison: The absence of the hydroxyl group and quinoline moiety likely reduces target affinity. The fluorine position (para vs. meta in cabozantinib) may alter pharmacokinetics.

Heterocyclic Analog: Naphthyridine Carboxamide

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid
  • Key Features: Contains a naphthyridine core instead of quinoline.
  • Comparison: The naphthyridine scaffold may confer different solubility and binding profiles. Cabozantinib’s dimethoxyquinoline likely enhances lipophilicity and kinase selectivity .

Positional Isomer: 3-Fluorophenyl Derivative

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide
  • Key Features : Fluorine is in the meta position on the phenyl ring.

Key Differentiators of Cabozantinib

  • Quinoline Core: Enhances kinase selectivity compared to naphthyridine or simple cyclopropane derivatives .
  • 4-Fluoro-3-hydroxyphenyl Group : The hydroxyl group facilitates hydrogen bonding with targets, improving potency versus analogs lacking this moiety .
  • Storage Stability : Requires -20°C storage, suggesting higher reactivity or sensitivity than analogs stored under less rigorous conditions .

Biological Activity

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C28H24FN3O5
  • Molecular Weight : 501.52 g/mol
  • CAS Number : 849217-68-1
  • IUPAC Name : N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and anti-inflammatory responses. Below are key areas of its biological activity:

1. Anticancer Activity

The compound is noted for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

Study Findings
Li et al., 2016 Identified as a potent inhibitor of c-KIT kinase, which is implicated in several cancers. The compound effectively inhibited the T670I mutant form of c-KIT, demonstrating its potential in treating resistant cancer forms.
PubChem Exhibited cytotoxic effects against various cancer cell lines, suggesting its role as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Kinase Activity : The compound acts as a type II inhibitor for kinases like c-KIT, disrupting downstream signaling pathways that promote tumor growth.
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

3. Anti-inflammatory Properties

Recent studies suggest that the compound may also possess anti-inflammatory properties:

  • It has been observed to inhibit the activation of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Case Study 1: Inhibition of c-KIT Kinase

In a study by Li et al. (2016), the compound was evaluated for its ability to inhibit c-KIT kinase activity. The results demonstrated a significant reduction in cell viability in c-KIT dependent cell lines, highlighting its therapeutic potential against cancers driven by this pathway.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound showed that it could effectively reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases.

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The compound is synthesized via multi-step coupling reactions. A representative method involves:

  • Step 1 : Condensation of 6,7-dimethoxyquinolin-4-ol with 4-fluorophenyl derivatives under nucleophilic aromatic substitution (SNAr) conditions to form the quinoline-aryl ether intermediate.
  • Step 2 : Cyclopropane-1,1-dicarboxamide formation using carbodiimide-based coupling agents (e.g., HATU) in DMF with DIPEA as a base. Key intermediates are purified via silica gel chromatography .
  • Critical parameters : Reaction temperature (80–100°C), anhydrous conditions, and stoichiometric control of coupling agents to minimize byproducts. Typical yields range from 47–78% depending on substituent steric effects .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • NMR spectroscopy : Key signals include the cyclopropane protons (δ ~1.8–2.3 ppm, multiplet), aromatic protons from quinoline (δ ~6.3–8.5 ppm), and hydroxyl/methoxy groups (δ ~3.8–5.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Used to validate molecular weight (e.g., [M+H]+ observed at m/z 728.1875 vs. calculated 728.1899) .
  • HPLC purity analysis : Reverse-phase columns (e.g., Chromolith) with UV detection ensure >95% purity .

Q. What are the recommended storage conditions to maintain stability?

The compound is hygroscopic and light-sensitive. Store under argon at –20°C in sealed, desiccated containers. Degradation products (e.g., hydrolyzed amides) form under ambient humidity .

Q. What safety precautions are essential during handling?

  • Hazard codes : H315 (skin irritation), H320 (eye damage), H335 (respiratory irritation).
  • PPE : Use nitrile gloves, fume hoods, and eye protection.
  • First aid : Flush eyes/skin with water; seek medical attention if inhaled .

Advanced Research Questions

Q. How do crystalline forms (e.g., malate salts) impact pharmacokinetic properties in cancer models?

  • Malate salt formulation enhances aqueous solubility (2–3-fold vs. free base) and bioavailability. X-ray diffraction confirms monoclinic crystal lattices with improved thermal stability (decomposition >220°C) .
  • In vivo studies : Salt forms show prolonged plasma half-life (t1/2 = 8–12 hr in mice) and higher tumor accumulation in xenograft models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Example : Discrepancies in IC50 values (nanomolar vs. micromolar) may arise from assay conditions (e.g., serum protein binding, pH). Standardize protocols using cell lines with consistent EGFR/VEGFR2 expression levels .
  • Data normalization : Include reference inhibitors (e.g., cabozantinib) as internal controls .

Q. How is structure-activity relationship (SAR) optimized for kinase inhibition?

  • Quinoline moiety : 6,7-Dimethoxy groups are critical for ATP-binding pocket interactions (ΔG = –9.8 kcal/mol in docking studies).
  • Cyclopropane dicarboxamide : Rigidity improves selectivity against off-target kinases (e.g., LCK, SRC).
  • Fluorophenyl substituent : Meta-hydroxyl groups enhance hydrogen bonding with Asp1046 in VEGFR2 .

Q. What analytical challenges arise in quantifying degradation products?

  • LC-MS/MS methods with ion-pairing reagents (e.g., TFA) separate hydrolyzed amides (RT = 4.2 min) and quinoline oxides (RT = 5.8 min).
  • Forced degradation studies : Expose to 40°C/75% RH for 14 days; monitor via UV at 254 nm .

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